![molecular formula C16H15Cl2NO2 B5777284 N-benzyl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B5777284.png)
N-benzyl-3,5-dichloro-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3,5-dichloro-4-ethoxybenzamide, also known as BDEB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. BDEB is a benzamide derivative that has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The mechanism of action of N-benzyl-3,5-dichloro-4-ethoxybenzamide involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. N-benzyl-3,5-dichloro-4-ethoxybenzamide binds to the active site of COX and prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-benzyl-3,5-dichloro-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. N-benzyl-3,5-dichloro-4-ethoxybenzamide has also been shown to reduce the levels of prostaglandins in vitro and in vivo. In addition, N-benzyl-3,5-dichloro-4-ethoxybenzamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-3,5-dichloro-4-ethoxybenzamide in lab experiments is its high yield and purity. N-benzyl-3,5-dichloro-4-ethoxybenzamide can be synthesized in large quantities with high purity, which makes it suitable for in vitro and in vivo studies. Another advantage of using N-benzyl-3,5-dichloro-4-ethoxybenzamide is its specificity for COX inhibition, which reduces the risk of off-target effects. However, one of the limitations of using N-benzyl-3,5-dichloro-4-ethoxybenzamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-3,5-dichloro-4-ethoxybenzamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and fever. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Additionally, future research could focus on developing more potent and selective COX inhibitors based on the structure of N-benzyl-3,5-dichloro-4-ethoxybenzamide.
Synthesemethoden
The synthesis of N-benzyl-3,5-dichloro-4-ethoxybenzamide involves the reaction of 3,5-dichloro-4-ethoxybenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain N-benzyl-3,5-dichloro-4-ethoxybenzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3,5-dichloro-4-ethoxybenzamide has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-benzyl-3,5-dichloro-4-ethoxybenzamide has also been shown to have analgesic and antipyretic effects by inhibiting the production of prostaglandins. These properties make N-benzyl-3,5-dichloro-4-ethoxybenzamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and fever.
Eigenschaften
IUPAC Name |
N-benzyl-3,5-dichloro-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-21-15-13(17)8-12(9-14(15)18)16(20)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMXEAQTVXWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,5-dichloro-4-ethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.